1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a synthetic compound that combines the structural features of adamantane and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride typically involves the following steps:
Formation of Adamantan-1-yloxy Intermediate: Adamantanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form adamantan-1-yl chloride. This intermediate is then reacted with sodium hydroxide to produce adamantan-1-yloxy.
Attachment of Bis(2-hydroxyethyl)amino Group: The adamantan-1-yloxy intermediate is then reacted with 3-chloro-2-hydroxypropylamine in the presence of a base (e.g., potassium carbonate) to form the desired product.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halogens, alkyl groups).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular signaling. The bis(2-hydroxyethyl)amino group can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine hydrochloride: Known for its antiviral properties.
1-(Adamantan-1-yloxy)-3-aminopropan-2-ol hydrochloride: Similar structure but lacks the bis(2-hydroxyethyl)amino group.
1-(Adamantan-1-yloxy)-3-(dimethylamino)propan-2-ol hydrochloride: Contains a dimethylamino group instead of the bis(2-hydroxyethyl)amino group.
Uniqueness
1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is unique due to the presence of both the adamantane moiety and the bis(2-hydroxyethyl)amino group. This combination imparts unique physicochemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHAHXGVSUJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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